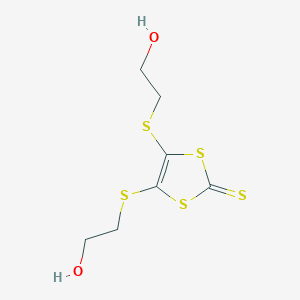

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione

Description

Properties

IUPAC Name |

4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMMADNPHWSIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=C(SC(=S)S1)SCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368104 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128258-71-9 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,3-Dithiole-2-thione+Ethylene oxide→1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The hydroxyethylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted dithiolethiones depending on the nucleophile used.

Scientific Research Applications

Structural Properties and Characterization

The crystal structure of BDT has been studied extensively. It features weak intermolecular S⋯S interactions and strong intra- and intermolecular O—H⋯O hydrogen bonds, contributing to a three-dimensional supramolecular architecture. Single-crystal X-ray diffraction studies reveal the compound's monoclinic symmetry with a melting point of 74 K and a molecular formula of C7H10O2S5 .

BDT has been investigated for its use in creating advanced materials due to its unique electronic properties. Its ability to form stable complexes with metals makes it a candidate for:

- Conductive Polymers : BDT can be incorporated into polymer matrices to enhance electrical conductivity.

- Sensors : The compound's sensitivity to environmental changes allows for the development of sensors for detecting various analytes.

Case Study: Conductive Polymer Composites

Research has shown that incorporating BDT into polyaniline matrices significantly enhances conductivity compared to pure polyaniline. This improvement is attributed to the synergistic effect between the dithiole structure and the polymer backbone .

Medicinal Chemistry Applications

In medicinal chemistry, BDT exhibits potential as an antioxidant and anticancer agent. Its ability to scavenge free radicals makes it a subject of interest in drug formulation.

- Antioxidant Activity : Studies indicate that BDT can effectively neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

- Anticancer Properties : Preliminary studies suggest that BDT can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction .

Data Table: Antioxidant Activity of BDT

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

Agricultural Chemistry Applications

BDT's properties extend into agricultural chemistry, where it is explored as a potential pesticide or herbicide. Its sulfur-containing structure may contribute to biological activity against pests.

- Pesticidal Activity : Laboratory tests have demonstrated that BDT exhibits significant toxicity against specific insect pests, suggesting its viability as a natural pesticide.

- Soil Health Improvement : When applied to soil, BDT has shown potential in enhancing soil microbial activity, thereby improving nutrient availability for crops.

Case Study: Pesticidal Efficacy

Field trials have indicated that crops treated with BDT-based formulations show reduced pest populations compared to untreated controls, leading to higher yields .

Mechanism of Action

The mechanism of action of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.

Redox Modulation: It can modulate cellular redox states by interacting with thiol groups in proteins.

Signal Transduction: The compound may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

A key distinction among 1,3-dithiole-2-thione derivatives lies in their substituents, which dictate reactivity, solubility, and applications. Below is a comparative analysis:

Key Observations:

- Polarity and Solubility: Hydroxyethyl and bromoethyl derivatives exhibit higher polarity due to -OH/-Br groups, favoring aqueous or polar solvent applications. In contrast, hexyl and decyl derivatives are lipophilic, enhancing compatibility with organic matrices .

- Crystal Packing: Bromoethyl and hydroxyethyl substituents facilitate intermolecular interactions (e.g., hydrogen bonds, halogen bonds), influencing solid-state conductivity . Benzoylthio derivatives form dense π-π stacked structures, critical for sensor applications .

Electronic and Photophysical Properties

- TTF Derivatives: Hydroxyethyl-substituted TTFs exhibit higher electrical conductivity due to enhanced intermolecular interactions, whereas hexylthio derivatives prioritize solution processability .

- Photochromism: Derivatives like 4,5-bis(2-methylbenzothienyl)-1,3-dithiole-2-thione show reversible photochromism, unlike the hydroxyethyl analog, which lacks π-extended substituents .

Biological Activity

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is a sulfur-containing organic compound notable for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.45 g/mol. The compound features a dithiole ring system that is crucial for its biological activity. Its structure includes two hydroxyethyl sulfanyl groups attached to the dithiole core, which significantly influences its reactivity and interaction with biological systems.

Physical Properties

- Melting Point : 83 °C

- Appearance : Light yellow to amber powder

- Solubility : Soluble in polar solvents due to hydroxy groups

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. A study demonstrated that the compound effectively protects against oxidative damage in human fibroblasts, enhancing cell viability under oxidative stress conditions .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A notable case study highlighted its efficacy in reducing tumor growth in xenograft models .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro tests revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising antibacterial profile, suggesting potential applications in treating infections .

The biological activities of this compound are largely attributed to its ability to modulate redox status within cells. The dithiole moiety allows for interaction with thiol groups in proteins and enzymes, influencing various signaling pathways associated with stress responses and apoptosis.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions using 1,3-dithiole-2-thione derivatives and 2-hydroxyethylthiol. Key steps include:

- Lithiation : Use lithium diisopropylamide (LDA) to deprotonate the parent dithiole-thione, enabling substitution at the 4,5-positions .

- Thiol addition : React with 2-hydroxyethylthiol under inert gas (e.g., nitrogen) to avoid oxidation of thiol groups .

- Purification : Column chromatography with silica gel and dichloromethane/hexane eluents ensures high purity. Monitor by TLC or HPLC .

- Optimization : Adjust stoichiometry (e.g., excess thiol) and temperature (40–60°C) to enhance yield. Solvent choice (e.g., THF or DMF) impacts reaction kinetics .

Q. How can the molecular structure and crystallinity of this compound be confirmed experimentally?

- Techniques :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S = 1.65–1.82 Å) and dihedral angles to confirm coplanarity of the dithiole ring .

- NMR spectroscopy : and NMR identify substituents (e.g., hydroxyethyl groups at δ 3.6–4.2 ppm) and assess purity .

- Raman/IR spectroscopy : Detect characteristic S–S (450–550 cm) and C=S (1050–1250 cm) vibrations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Protective measures :

- Use gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Work under fume hoods to avoid inhalation (H335) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its potential in conductive materials?

- Analysis :

- Charge-transfer properties : The conjugated dithiole-thione core enables π-electron delocalization, critical for conductivity. Cyclic voltammetry reveals redox potentials (e.g., E ≈ −0.3 V vs. Ag/Ag) .

- Bandgap tuning : Modify substituents (e.g., hydroxyethyl vs. methyl groups) to adjust HOMO-LUMO gaps (DFT-calculated ΔE ≈ 1.8–2.2 eV) .

- Applications : Fabricate charge-transfer salts with tetracyanoquinodimethane (TCNQ) for organic semiconductors .

Q. What mechanistic insights explain acid-catalyzed rearrangements in related dithiole-thione derivatives?

- Mechanism :

- Protonation : Acid (e.g., HClO) protonates hydroxyl groups, triggering dehydration and forming carbocation intermediates .

- Intramolecular shifts : 1,4-aryl migrations occur via six-membered transition states, confirmed by isotopic labeling .

Q. Can this compound serve as a ligand for metal complexes with catalytic or magnetic properties?

- Synthesis :

- Coordination chemistry : React with transition metals (e.g., Zn, Cd) in ethanol/water mixtures to form [M(dmit)] complexes (dmit = dithiole-thione derivative) .

- Characterization :

- Magnetic susceptibility : SQUID magnetometry reveals antiferromagnetic coupling in Cu(II) complexes (J ≈ −120 cm) .

- Catalytic activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd/dmit catalysts .

Q. How do intermolecular interactions (e.g., S···S, hydrogen bonding) affect crystal packing and material stability?

- Crystallography :

- S···S contacts : Short non-covalent interactions (3.2–3.5 Å) stabilize layered structures, enhancing thermal stability (TGA: decomposition >200°C) .

- Hydrogen bonds : Hydroxyethyl groups form O–H···S bonds (2.8–3.0 Å), influencing solubility and melting points (DSC: Tm ≈ 150–160°C) .

- Implications : Design cocrystals with fluorinated aromatics to optimize charge transport .

Methodological Notes

- Contradiction resolution : Conflicting reports on reaction yields (e.g., 60% vs. 85%) may arise from solvent purity or oxygen sensitivity. Replicate under strict inert conditions .

- Advanced tools : Use synchrotron XRD for high-resolution crystallography and time-resolved spectroscopy to probe excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.